molecular formula C23H24N4O B10868679 2-(benzylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one

2-(benzylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B10868679
M. Wt: 372.5 g/mol
InChI Key: DGYBEHPEECVYCP-UHFFFAOYSA-N
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Description

2-(benzylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with benzylamino and dimethylaminophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzylamine with 4-(dimethylamino)benzaldehyde, followed by cyclization and reduction steps. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino or dimethylaminophenyl groups using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH or LiAlH4 in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-substituted quinazolinones.

Scientific Research Applications

2-(benzylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylamino)-4-(dimethylamino)-6-methylnicotinonitrile
  • 2-(benzylamino)-4-(dimethylamino)phenylmethane

Uniqueness

2-(benzylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern on the quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

2-(benzylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H24N4O/c1-27(2)19-10-8-17(9-11-19)18-12-21-20(22(28)13-18)15-25-23(26-21)24-14-16-6-4-3-5-7-16/h3-11,15,18H,12-14H2,1-2H3,(H,24,25,26)

InChI Key

DGYBEHPEECVYCP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CC=C4

Origin of Product

United States

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